![molecular formula C17H19NOS B2445745 3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide CAS No. 2415526-76-8](/img/structure/B2445745.png)
3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia. The unique structure of this compound includes a thiophene ring, which distinguishes it from other fentanyl analogues .
Preparation Methods
The synthesis of 3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide involves several steps, starting with the preparation of the thiophene ring and the cyclopropyl group. The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . The cyclopropyl group is then introduced through a cyclopropanation reaction. The final step involves the coupling of the thiophene-cyclopropyl intermediate with a phenylpropanamide derivative under specific reaction conditions .
Chemical Reactions Analysis
3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide has several scientific research applications:
Chemistry: It is used as a reference compound in the study of fentanyl analogues and their chemical properties.
Biology: The compound is studied for its interactions with biological systems, particularly its binding affinity to opioid receptors.
Medicine: Research is conducted to explore its potential as an analgesic and its pharmacological effects compared to other opioids.
Mechanism of Action
The mechanism of action of 3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide involves its binding to opioid receptors in the central nervous system. This binding leads to the activation of the receptors, resulting in analgesic effects and potential euphoria. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic properties .
Comparison with Similar Compounds
3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide is compared with other fentanyl analogues such as:
2-Fluoroacrylfentanyl: Known for its high potency and rapid onset of action.
2-Fluorobutyrfentanyl: Noted for its structural similarity but with different pharmacological effects.
3-Fluorofentanyl: Distinguished by the presence of a fluorine atom, affecting its binding affinity and potency.
The uniqueness of this compound lies in its thiophene ring, which imparts distinct chemical and pharmacological properties compared to other fentanyl analogues.
Properties
IUPAC Name |
3-phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c19-16(7-6-14-4-2-1-3-5-14)18-13-17(9-10-17)15-8-11-20-12-15/h1-5,8,11-12H,6-7,9-10,13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHFWDKSOSYYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CCC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide](/img/structure/B2445663.png)
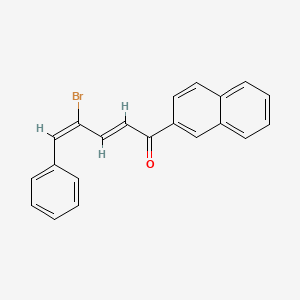
![2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2445668.png)
![6-Methyl-3-[2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2445669.png)
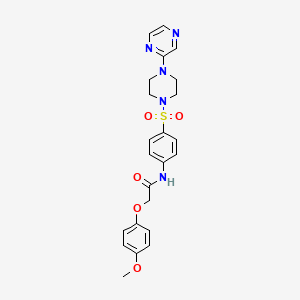
![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2445672.png)
![8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2445674.png)
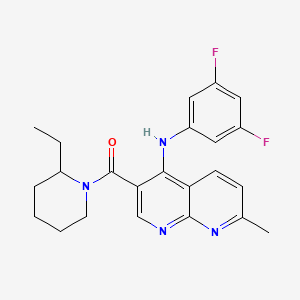
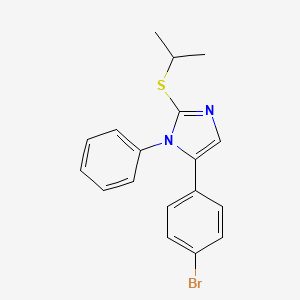
![[5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2445681.png)
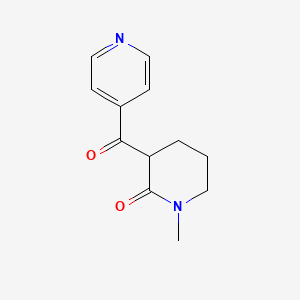
![(5R,8S)-10-((3-chloro-4-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2445683.png)
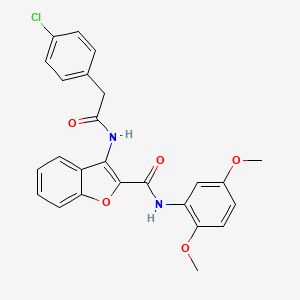
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B2445685.png)
